2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H17F2N3O2S2 and its molecular weight is 457.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System Depressant Activity
Research into derivatives of thieno[2,3-d]pyrimidin, similar in structural motif to the queried compound, has shown marked sedative actions. This suggests potential applications in studying or developing agents that can modulate central nervous system activity. For example, certain synthesized compounds have been characterized by their spectral data and screened for central nervous system depressant activity, indicating the utility of this chemical class in neurological research (Manjunath et al., 1997).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Thieno[2,3-d]pyrimidine derivatives have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway crucial for DNA synthesis and repair. These compounds, by inhibiting both TS and DHFR, present a novel approach for the development of antitumor agents, showcasing the relevance of such chemical structures in cancer research (Gangjee et al., 2008).
Antitumor Activity
Derivatives of thieno[3,2-d]pyrimidine have been explored for their antitumor activity. The structural analogy suggests that "2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide" could be of interest in synthesizing new compounds with potential anticancer properties. This is supported by the synthesis and evaluation of new derivatives showing potent anticancer activity against various human cancer cell lines, indicating the compound's potential as a basis for developing novel antitumor agents (Hafez & El-Gazzar, 2017).
Material Science Applications
Beyond pharmacological interests, derivatives of thieno[2,3-d]pyrimidine have applications in material science, such as the synthesis of novel polymers. The presence of thieno[2,3-d]pyrimidine in the backbone of polymers has been shown to impact the material properties, including solubility and thermal stability, suggesting potential applications in developing new materials with specific desirable properties (Madhra et al., 2002).
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets . For example, Palbociclib, a drug developed by Pfizer for breast cancer, is a CDK4/6 inhibitor .
Mode of Action
Cdk4/6 inhibitors, like palbociclib, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This could provide a clue to the possible mode of action of the compound .
Biochemical Pathways
It’s known that cdk4/6 inhibitors disrupt cell proliferation signals, which could imply an impact on cell cycle regulation pathways .
Pharmacokinetics
It’s noted that the degree of lipophilicity, ie, the affinity of a drug for a lipid environment, allows it to diffuse easily into the cells . This could suggest good bioavailability for this compound.
Result of Action
Similar compounds have shown a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c23-15-10-16(24)12-17(11-15)27-21(29)20-18(7-9-30-20)26-22(27)31-13-19(28)25-8-6-14-4-2-1-3-5-14/h1-5,7,9-12H,6,8,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMMDCJADLRWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.